Differentiated Physicochemical Profile: Melting Point Comparison with Common Regioisomers
The target compound, 3-bromo-5-fluoro-4-methoxybenzoic acid, exhibits a distinct melting point of 158-160 °C . This value is significantly different from closely related regioisomers, such as 4-bromo-2-fluoro-3-methoxybenzoic acid, which has a reported melting point of 168-170 °C . This 8-12 °C difference is not trivial; it reflects a divergence in crystal lattice energy arising from the unique substitution pattern. This provides a clear, quantifiable physicochemical distinction that can be used for compound identity verification and purity assessment during procurement and quality control.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 158-160 °C |
| Comparator Or Baseline | 4-bromo-2-fluoro-3-methoxybenzoic acid: 168-170 °C |
| Quantified Difference | 8-12 °C lower |
| Conditions | Solid-state measurement under standard laboratory conditions (data as reported by suppliers). |
Why This Matters
A precise melting point serves as a critical in-house identity and purity check, ensuring the correct regioisomer is received before initiating costly multi-step syntheses.
